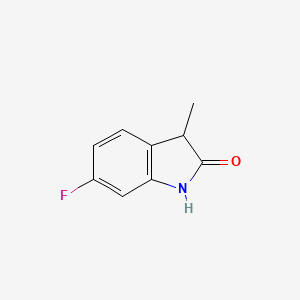

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

6-fluoro-3-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |

InChI Key |

XBCJUSMRZPDOHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C=C(C=C2)F)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by purification processes such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation due to its carbonyl group, which is susceptible to redox transformations. This reaction typically involves the conversion of the ketone moiety into a more oxidized functional group. For example, oxidation may lead to the formation of indole derivatives with enhanced reactivity or altered biological activity.

Reduction Reactions

Reduction reactions target the carbonyl group, potentially converting it into an alcohol or other reduced functional groups. This transformation can alter the compound’s physical and chemical properties, such as solubility and stability.

Alkylation and Acylation

The carbonyl group enables reactions with alkylating or acylating agents (e.g., alkyl halides or acyl chlorides) under basic conditions. These reactions proceed via enolate intermediates, introducing alkyl or acyl substituents at the carbonyl position. This functionalization is critical for synthesizing derivatives with tailored biological activity.

Electrophilic Substitution

The aromatic indole ring undergoes electrophilic substitution, influenced by the fluorine and methyl substituents. Fluorine, being electron-withdrawing, directs incoming electrophiles to specific positions (e.g., meta to the fluorine). This reaction expands the compound’s utility in medicinal chemistry for designing selective inhibitors or ligands.

Nucleophilic Substitution

Nucleophilic substitution reactions may occur at positions adjacent to the carbonyl group or on the aromatic ring, depending on the reagents and conditions. These reactions are pivotal for constructing complex molecular frameworks.

Ring-Opening Reactions

Under basic conditions, the dihydroindole framework may undergo ring-opening, potentially leading to intermediates with novel reactivity. This process is relevant for synthesizing non-cyclic derivatives or intermediates for further transformations.

Oxidative Cross-Coupling

A notable example is the iron chloride (FeCl₃)-catalyzed oxidative cross-coupling with 1-methylquinoxalin-2-one. This reaction yields 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, demonstrating the compound’s ability to participate in C–H activation and coupling reactions .

Case Study: Oxidative Cross-Coupling

The reaction with 1-methylquinoxalin-2(1H)-one under FeCl₃ catalysis highlights the compound’s versatility in forming complex heterocycles. The process involves:

-

C–H activation at the indole’s C3 position.

-

Coupling with the quinoxaline moiety.

-

Formation of a fused bicyclic structure with potential pharmacological applications .

Research Implications

These reactions underscore the compound’s utility in synthesizing biologically active molecules. For example, oxidative cross-coupling enables the creation of quinoxaline-indole hybrids, which are explored for kinase inhibition or anticancer activity . Fluorine’s electronic effects further enhance target selectivity in drug design.

Scientific Research Applications

Scientific Research Applications

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is used in scientific research across various disciplines:

- Chemistry It serves as a building block for synthesizing complex molecules and as a reagent in organic synthesis.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals.

Chemical Reactions

7-Fluoro-3,3,5-trimethyl-1,3-dihydro-indol-2-one undergoes several chemical reactions:

- Oxidation Oxidation can form corresponding oxo derivatives using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride and sodium borohydride.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

The introduction of a fluorine atom at specific positions on the indole ring can enhance binding affinity to biological targets, while methyl substitutions can improve metabolic stability and bioavailability.

Case Study 1: Anticancer Efficacy

One study demonstrated that the compound significantly inhibited cell proliferation in MCF7 cells, with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Kinase Inhibition

Research revealed that certain derivatives effectively inhibited Aurora-A kinase with IC50 values as low as 0.16 µM, suggesting potential use in targeted cancer therapies.

Comparative Analysis of Similar Compounds

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| 7-Fluoro-3-methyl-2,3-dihydro-indole | 0.46 | MCF7 |

| Indole derivative A | 0.39 | HCT116 |

| Indole derivative B | 0.71 | A549 |

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Key Observations :

- Halogen position (e.g., 5-F vs. 6-F) influences electronic distribution and binding interactions.

- Methyl or dimethyl groups at the 3-position improve metabolic stability but may reduce solubility .

Derivatives with Extended Functional Groups

Key Observations :

- Functional groups like acetyl or heterocycles (e.g., pyrazole, imidazole) expand pharmacological profiles by targeting enzymes or receptors .

- Bromine or acetoxy substituents can modulate bioavailability and target engagement .

Research Findings and Implications

- Biological Relevance : Fluorinated dihydroindoles are privileged scaffolds in drug discovery. For example, (3Z)-5-hydroxy-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one exhibits VEGFR1/2 inhibitory activity, highlighting the role of fluorine in enhancing target affinity .

- Structural Insights : X-ray crystallography (using SHELX software, as in ) and NMR spectroscopy () are critical for confirming stereochemistry and substituent effects.

- Challenges : Isomer separation (e.g., E/Z ratios in and ) complicates synthesis, necessitating advanced chromatographic techniques.

Biological Activity

6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one is characterized by a fluorine atom at the 6-position and a methyl group at the 3-position of the indole ring. This structural configuration contributes to its unique biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds, including 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one, exhibit significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 15.5 to 800 µg/mL against various pathogens such as E. coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | TBD | TBD |

| Indole derivative A | 31.25 | E. coli |

| Indole derivative B | 15.5 | S. aureus |

| Indole derivative C | 800 | M. madagascariense |

Anticancer Activity

Indole derivatives are also known for their anticancer properties. Research indicates that modifications at specific positions on the indole ring can enhance cytotoxicity against various cancer cell lines. For example, studies on related compounds have shown IC50 values indicating strong cytotoxic effects against human leukemia cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Table 2: Cytotoxic Activity of Indole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one | TBD | TBD |

| Indole derivative D | 4.5 | Human leukemia cells |

| Indole derivative E | >50 | Non-cytotoxic |

The mechanisms underlying the biological activities of 6-Fluoro-3-methyl-2,3-dihydro-1H-indol-2-one involve interactions with various biological targets:

- Inhibition of Enzymatic Activity : Similar indole derivatives have been shown to inhibit bacterial topoisomerases, leading to disruption in DNA replication .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the potential therapeutic applications of indole derivatives:

- Case Study 1 : A study evaluated a series of indole derivatives for their antibacterial activity against resistant strains of E. coli. The results indicated that modifications at the nitrogen positions significantly enhanced antibacterial efficacy.

- Case Study 2 : In vitro studies on cancer cell lines demonstrated that certain structural modifications on indoles led to increased cytotoxicity and selectivity towards malignant cells compared to normal cells.

Q & A

Basic: What are the recommended synthetic methodologies for 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

The synthesis of indol-2-one derivatives often involves cyclization reactions or functional group substitutions. For fluorinated analogs, introducing fluorine typically occurs via electrophilic fluorination or halogen exchange. A robust approach involves using substituted indole precursors with subsequent oxidation or ring-closing reactions. For example, catalytic methods employing p-toluenesulfonic acid (p-TSA) have been reported for efficient cyclization of indole intermediates under mild conditions . Optimization should focus on solvent polarity, temperature control (e.g., 60–80°C for p-TSA systems), and stoichiometric ratios of fluorinating agents to minimize side reactions. Characterization via HPLC (≥98% purity) and NMR is critical to confirm regioselectivity, especially for the 6-fluoro and 3-methyl substituents .

Basic: How can structural characterization of 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one be performed to resolve ambiguities in substituent positioning?

X-ray crystallography remains the gold standard for unambiguous structural determination. Using programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution), researchers can resolve positional uncertainties in the dihydroindole core and substituents . Complementary techniques include:

- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to distinguish between ortho and meta fluorine effects on aromatic protons.

- IR spectroscopy : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and N–H bending modes.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for fluorine isotopic signatures .

Advanced: What computational strategies are effective for predicting electronic properties and reactivity of 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level reliably calculates HOMO-LUMO gaps, molecular electrostatic potentials (MEPs), and Fukui indices to predict electrophilic/nucleophilic sites . Key parameters include:

- Global reactivity descriptors : Chemical hardness (η = (ELUMO − EHOMO)/2) and electrophilicity index (ω = μ²/2η), where μ is chemical potential.

- Mulliken charges : Identify electron-deficient regions (e.g., fluorine substituents) prone to nucleophilic attack.

DFT models should be validated against experimental UV-Vis spectra and X-ray bond lengths .

Advanced: How can researchers reconcile contradictory bioactivity data for 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one derivatives across studies?

Discrepancies in antimicrobial or anticancer activity often arise from variations in:

- Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and bacterial strain specificity (e.g., Gram-positive vs. Gram-negative).

- Structural modifications : Minor changes in substituents (e.g., 5-hydroxy vs. 6-fluoro) drastically alter interactions with biological targets .

To resolve contradictions:

Replicate assays under standardized protocols (e.g., CLSI guidelines).

Perform docking studies to compare binding affinities with target enzymes (e.g., kinases or bacterial topoisomerases).

Validate results using orthogonal methods (e.g., MIC assays vs. time-kill curves) .

Advanced: What structure-activity relationship (SAR) insights guide the design of bioactive 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one derivatives?

Critical SAR trends include:

- Fluorine position : 6-Fluoro substitution enhances metabolic stability and membrane penetration compared to 5- or 7-fluoro analogs.

- Methyl group at C3 : Stabilizes the dihydroindole conformation, reducing ring-opening side reactions.

- Electron-withdrawing groups : Nitro or carbonyl substituents at C5 increase electrophilicity, improving interactions with nucleophilic residues in target proteins .

Derivative libraries should prioritize substitutions at C3 and C5 while maintaining the indol-2-one core for scaffold integrity.

Basic: What analytical methods ensure purity and stability of 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one during storage?

- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed or oxidized forms) using C18 columns and acetonitrile/water gradients.

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for indol-2-ones).

- Karl Fischer titration : Control moisture content (<0.1% w/w) to prevent hydrolysis of the lactam ring .

Advanced: How can crystallographic data resolve polymorphism in 6-fluoro-3-methyl-2,3-dihydro-1H-indol-2-one?

Polymorph screening via SHELXT or DASH software identifies packing motifs influenced by fluorine interactions. Key steps:

Grow single crystals in varied solvents (e.g., ethanol vs. ethyl acetate).

Compare unit cell parameters and hydrogen-bonding networks.

Use Hirshfeld surfaces to quantify intermolecular contacts (e.g., F⋯H or C=O⋯H interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.